2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone
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Overview
Description
2-[[1-(2-methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone is an aromatic ketone.
Scientific Research Applications
X-ray and Theoretical Studies
Research involving similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone, has focused on their crystal structures. Utilizing X-ray diffraction and Density Functional Theory (DFT), studies have investigated molecular geometry, including bond lengths, angles, and HOMO-LUMO (highest occupied molecular orbital - lowest unoccupied molecular orbital) calculations, providing a basis for understanding the physical and chemical properties of these compounds (Ustabaş et al., 2017).
Synthesis and Characterization
The synthesis and characterization of structurally related compounds, such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, have been documented. These studies emphasize the synthesis process, structural analysis using techniques like NMR and IR spectroscopy, and elemental analysis, crucial for understanding the compound's molecular structure (Wurfer & Badea, 2021).
Molecular and Crystal Structures
Investigations into related compounds, such as 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione, have included studies of their molecular and crystal structures using X-ray diffraction analysis. This research helps in understanding the spatial arrangement of atoms in the compound and how it influences its physical and chemical properties (Askerov et al., 2019).
Synthesis and Anticandidal Activity
Studies on tetrazole derivatives, such as the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, have been explored for their biological activity, including anticandidal properties. These studies provide insights into potential therapeutic applications and the relationships between molecular structure and biological activity (Kaplancıklı et al., 2014).
Photophysical Properties
Research on compounds like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones has focused on their electronic properties. Experimental and theoretical studies on their electronic absorption spectra in various solvents provide valuable information on their photophysical properties, which could have implications in fields like material science (Rayat et al., 2009).
Properties
Molecular Formula |
C12H14N4O2S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)tetrazol-5-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H14N4O2S/c1-18-8-7-16-12(13-14-15-16)19-9-11(17)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
MTGZYYXSGZDLSZ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=NN=N1)SCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COCCN1C(=NN=N1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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